molecular formula C21H20O4 B12575879 Benzoic acid--(1R,2S)-1,2-diphenylethane-1,2-diol (1/1) CAS No. 202121-54-8

Benzoic acid--(1R,2S)-1,2-diphenylethane-1,2-diol (1/1)

Cat. No.: B12575879
CAS No.: 202121-54-8
M. Wt: 336.4 g/mol
InChI Key: LIDFGHKZFMBDDC-KAECKJJSSA-N
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Description

Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol (1/1) is a chiral compound that consists of benzoic acid and (1R,2S)-1,2-diphenylethane-1,2-diol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol typically involves the reaction of benzoic acid with (1R,2S)-1,2-diphenylethane-1,2-diol under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with (1R,2S)-1,2-diphenylethane-1,2-diol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: The compound can serve as a model molecule for studying enzyme-substrate interactions and stereoselective processes.

    Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid–(1R,2S)-cyclohexane-1,2-diol (1/1): This compound is structurally similar but contains a cyclohexane ring instead of a diphenylethane moiety.

    Benzoic acid–(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with different functional groups and applications.

Uniqueness

Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol is unique due to its specific stereochemistry and the presence of both benzoic acid and diphenylethane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

202121-54-8

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

benzoic acid;(1R,2S)-1,2-diphenylethane-1,2-diol

InChI

InChI=1S/C14H14O2.C7H6O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13-16H;1-5H,(H,8,9)/t13-,14+;

InChI Key

LIDFGHKZFMBDDC-KAECKJJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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